molecular formula C16H15N3OS B2566414 3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide CAS No. 2034258-00-7

3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide

Cat. No.: B2566414
CAS No.: 2034258-00-7
M. Wt: 297.38
InChI Key: UFELQOLYTDAGRT-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives

Chemical Reactions Analysis

3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.

Biological Activity

3-(Phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C15H16N4S\text{C}_{15}\text{H}_{16}\text{N}_4\text{S}

This structure incorporates a pyrazolo[1,5-a]pyridine moiety, which is known for its diverse biological properties.

Research indicates that compounds containing the pyrazolo[1,5-a]pyridine core often exhibit significant biological activity through various mechanisms, including:

  • Inhibition of Kinases : Pyrazolo[1,5-a]pyridine derivatives have been shown to inhibit key kinases involved in cell cycle regulation and cancer progression. For example, they can act as selective inhibitors of CHK1 (Checkpoint Kinase 1), which plays a crucial role in DNA damage response and repair mechanisms .
  • Antiviral Properties : Some studies have suggested that pyrazolo compounds may exhibit antiviral activities by interfering with viral replication processes .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Study Biological Activity IC50/EC50 Values Cell Lines/Models Used Notes
Study 1CHK1 InhibitionIC50 = 0.25 µMMCF-7 Breast Cancer CellsDemonstrated significant cytotoxicity with low toxicity to normal cells .
Study 2Antiviral ActivityEC50 = 1.96 µMHIV Reverse TranscriptaseEffective against wild-type and resistant strains .
Study 3CytotoxicityIC50 = 10 µMVarious Cancer Cell LinesInduced apoptosis in cancer cells while sparing normal cells .

Case Study 1: CHK1 Inhibition

In a study focused on the development of selective CHK1 inhibitors, derivatives of pyrazolo[1,5-a]pyridine were synthesized and evaluated for their inhibitory effects. The compound demonstrated potent inhibition of CHK1 with an IC50 value as low as 0.25 µM, indicating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antiviral Efficacy

Another research effort investigated the antiviral properties of pyrazolo derivatives against HIV. The compound exhibited an EC50 value of 1.96 µM against reverse transcriptase, showcasing its potential in treating viral infections. The study highlighted the compound's effectiveness against both wild-type and drug-resistant strains of HIV .

Case Study 3: Cytotoxicity Profile

A comprehensive evaluation of cytotoxicity revealed that the compound has significant effects on various cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safer cancer therapeutics .

Properties

IUPAC Name

3-phenylsulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(8-11-21-15-4-2-1-3-5-15)18-13-7-10-19-14(12-13)6-9-17-19/h1-7,9-10,12H,8,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFELQOLYTDAGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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